molecular formula C20H25BrO4 B5233920 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene

1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene

Cat. No. B5233920
M. Wt: 409.3 g/mol
InChI Key: SZVJYUJNCGVPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene, also known as BDEE, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is not yet fully understood. However, studies have suggested that 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-angiogenic activities. Studies have also suggested that 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene may have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene exhibits high stability and solubility, which makes it suitable for various experimental conditions. However, one of the limitations of 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene. One potential direction is the development of more potent analogs of 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene for use in biomedicine. Another direction is the investigation of the structure-activity relationships of 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene to better understand its biological effects. Additionally, the use of 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene in the development of novel materials and organic electronics devices is an area of ongoing research.

Synthesis Methods

1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with ethylene oxide, followed by the reaction with 3-ethoxyphenol, and finally, the reaction with phosphorus tribromide. The resulting product is then purified through column chromatography.

Scientific Research Applications

1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedicine. In materials science, 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been used as a building block for the synthesis of novel polymers with unique properties. In organic electronics, 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been used as a dopant for the fabrication of high-performance organic field-effect transistors. In biomedicine, 1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

1-bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrO4/c1-4-23-17-6-5-7-18(14-17)24-10-8-22-9-11-25-20-16(3)12-15(2)13-19(20)21/h5-7,12-14H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJYUJNCGVPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

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